Cas no 58288-50-9 (hydroxocobalamin hydrochloride)

hydroxocobalamin hydrochloride 化学的及び物理的性質
名前と識別子
-
- hydroxocobalamin hydrochloride
- HYDROXOCOBALAMIN HCL
- hydroxocobalamine hydrochloride
- hydroxy-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxo-ethyl)-7,12,17-tris(3-amino-3-oxo-propyl)-3-[3-[[(2R)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl]oxy-oxido-phosphoryl]oxypropyl]amino]-3-oxo-propyl]-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-yl]cob
- vitamin b12a hydrochloride
- 13422-52-1
- Aquacobalamin
- 58288-50-9
- Hydroxocobalamin (hydrochloride)
-
- インチ: InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1
- InChIKey: KEHNCSYXYMMUCO-BXSGNKEGSA-K
- ほほえんだ: [C@]12([H])N([Co+]O)C(=C(C)C3=NC(=CC4[C@@H](CCC(=O)N)[C@](C)(CC(=O)N)C(N=4)=C(C)C4[C@@H](CCC(=O)N)[C@](C)(CC(=O)N)[C@@]1(C)N=4)C(C)(C)[C@@H]3CCC(=O)N)[C@](C)(CCC(=O)NC[C@@H](C)OP([O-])(=O)O[C@H]1[C@@H](O)[C@@H](N3C=NC4C=C(C)C(C)=CC3=4)O[C@@H]1CO)[C@H]2CC(=O)N.Cl |c:10,27,t:5|
計算された属性
- せいみつぶんしりょう: 1382.552
- どういたいしつりょう: 1382.552
- 同位体原子数: 0
- 水素結合ドナー数: 11
- 水素結合受容体数: 20
- 重原子数: 93
- 回転可能化学結合数: 26
- 複雑さ: 3150
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 453A^2
じっけんとくせい
- ようかいど: methanol: 10 mg/mL at 20 °C, clear, dark red
- PSA: 462.31000
- LogP: 7.11430
hydroxocobalamin hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A352993-100mg |
Hydroxocobalamin xhydrochloride |
58288-50-9 | 98% | 100mg |
$41.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H922383-100mg |
Hydroxocobalamin hydrochloride |
58288-50-9 | 98% | 100mg |
¥298.80 | 2022-01-14 | |
TRC | H862823-100mg |
Hydroxocobalamin Hydrochloride |
58288-50-9 | 100mg |
$ 88.00 | 2023-09-07 | ||
Ambeed | A352993-250mg |
Hydroxocobalamin xhydrochloride |
58288-50-9 | 98% | 250mg |
$57.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-235336A-250mg |
Hydroxocobalamin hydrochloride, |
58288-50-9 | ≥95% | 250mg |
¥1655.00 | 2023-09-05 | |
Aaron | AR00E9QP-250mg |
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3'-esterwith (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3),hydrochloride |
58288-50-9 | 98% | 250mg |
$54.00 | 2025-01-24 | |
1PlusChem | 1P00E9ID-25g |
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3'-esterwith (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3),hydrochloride |
58288-50-9 | 98% | 25g |
$1934.00 | 2023-12-16 | |
A2B Chem LLC | AG64709-100mg |
Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3'-esterwith (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3),hydrochloride |
58288-50-9 | 98% | 100mg |
$32.00 | 2024-04-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032291-1g |
hydroxocobalamin hydrochloride |
58288-50-9 | 98% | 1g |
¥1123 | 2024-05-22 | |
Ambeed | A352993-1g |
Hydroxocobalamin xhydrochloride |
58288-50-9 | 98% | 1g |
$184.0 | 2025-02-20 |
hydroxocobalamin hydrochloride 関連文献
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
hydroxocobalamin hydrochlorideに関する追加情報
Recent Advances in Hydroxocobalamin Hydrochloride (58288-50-9) Research: A Comprehensive Review
Hydroxocobalamin hydrochloride (CAS: 58288-50-9) is a well-known pharmaceutical compound widely used in the treatment of vitamin B12 deficiency and cyanide poisoning. Recent studies have further explored its therapeutic potential, pharmacokinetics, and novel applications in the field of chemical biology and medicine. This research briefing aims to synthesize the latest findings and provide a comprehensive overview of the advancements related to hydroxocobalamin hydrochloride.
One of the most significant recent developments involves the optimization of hydroxocobalamin hydrochloride's formulation to enhance its bioavailability and stability. Researchers have employed advanced techniques such as nanoencapsulation and co-crystallization to improve its solubility and absorption rates. These innovations are particularly relevant for patients with malabsorption syndromes, where traditional oral formulations may be less effective.
In addition to its established uses, hydroxocobalamin hydrochloride has shown promise in emerging therapeutic areas. For instance, preclinical studies have demonstrated its neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound's ability to modulate oxidative stress and mitochondrial function has been identified as a key mechanism underlying these benefits.
Another area of active research is the application of hydroxocobalamin hydrochloride in oncology. Recent findings suggest that it may enhance the efficacy of certain chemotherapeutic agents while mitigating their side effects. Specifically, hydroxocobalamin has been shown to reduce chemotherapy-induced neuropathy, a common and debilitating adverse effect. These findings open new avenues for combination therapies in cancer treatment.
Pharmacokinetic studies have also provided new insights into the metabolism and excretion of hydroxocobalamin hydrochloride. Advanced analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), have enabled more precise quantification of the compound and its metabolites in biological samples. These advancements are critical for optimizing dosing regimens and ensuring therapeutic efficacy.
Despite these promising developments, challenges remain. For example, the high cost of production and the need for specialized storage conditions limit the accessibility of hydroxocobalamin hydrochloride in low-resource settings. Ongoing research aims to address these issues through the development of cost-effective synthesis methods and stable formulations.
In conclusion, hydroxocobalamin hydrochloride (58288-50-9) continues to be a compound of significant interest in the chemical, biological, and medical sciences. Recent research has expanded its therapeutic potential, improved its formulation, and deepened our understanding of its mechanisms of action. As investigations progress, hydroxocobalamin hydrochloride is poised to play an even greater role in addressing unmet medical needs.
58288-50-9 (hydroxocobalamin hydrochloride) 関連製品
- 958703-35-0(2-ethoxy-N-2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide)
- 2167284-28-6(3-amino-4-(2,4,5-trifluorophenyl)butan-1-ol)
- 1094823-99-0(Acetamide, 2-chloro-N-ethyl-N-(1-methylethyl)-)
- 2228121-48-8(2-amino-3-(2,6-difluoro-3-methylphenyl)-3-methylbutanoic acid)
- 1361233-80-8(methyl 2-(methylamino)oxyacetate)
- 1255239-69-0(methyl 3-(4-chloro-3-fluorophenyl)-3-oxopropanoate)
- 2228471-27-8(tert-butyl N-5-(1-amino-2,2-dimethylcyclopropyl)-2-hydroxy-3-methoxyphenylcarbamate)
- 62290-44-2(Benzoic acid, 4-[(4-ethoxyphenyl)methoxy]-)
- 1261921-29-2(2-(3,4-Difluorophenyl)-6-methylbenzoic acid)
- 1805346-03-5(5-Bromo-2-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride)
